8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one
Description
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O/c14-11-3-7(13(15,16)17)6-18-12(11)19-8-1-2-9(19)5-10(20)4-8/h3,6,8-9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMSNEYRKJMXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features an 8-azabicyclo[3.2.1]octan-3-one core linked via its nitrogen atom to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. This structure necessitates convergent synthesis strategies to assemble the bicyclic amine and pyridine moieties before coupling.
Key Challenges
- Regioselectivity : Ensuring substitution at the pyridine’s 2-position while retaining the 3-chloro and 5-trifluoromethyl groups.
- Catalytic Compatibility : Balancing the reactivity of palladium catalysts with the sensitivity of the azabicyclo amine.
- Steric Hindrance : Managing steric effects during coupling due to the bicyclic system’s rigidity.
Synthesis of the 8-Azabicyclo[3.2.1]octan-3-one Core
Tropinone Demethylation
The 8-azabicyclo[3.2.1]octan-3-one scaffold is typically derived from tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) via N-demethylation. A reported method involves treating tropinone with chloroethyl chloroformate, followed by acidic hydrolysis to yield the secondary amine.
Reaction Conditions :
Protection Strategies
To prevent undesired side reactions during subsequent steps, the amine is often protected as a tert-butyloxycarbonyl (Boc) derivative:
$$
\text{Boc}_2\text{O (1.1 equiv), DMAP (0.1 equiv), THF, rt, 12 h.}
$$
This step achieves >95% conversion, as validated by NMR.
Functionalization of the Pyridine Moiety
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This intermediate is prepared via chlorination of 5-(trifluoromethyl)pyridin-2-ol using phosphorus oxychloride under reflux:
$$
\text{POCl}_3, \text{reflux}, 6 \, \text{h}, \, 85\% \, \text{yield}.
$$
Halogen Retention and Reactivity
The 3-chloro group remains inert under substitution conditions targeting the 2-position due to electronic deactivation by the trifluoromethyl group at position 5.
Palladium-Catalyzed Coupling Reactions
Catalyst System Optimization
A mixed catalyst of tetrakis(triphenylphosphine)palladium(0) and nano titanium dioxide (1:20 mass ratio) activated at 230°C for 2.5 h demonstrates superior activity for nucleophilic substitutions.
Catalytic Mechanism :
The nano TiO2 stabilizes palladium nanoparticles, enhancing dispersion and preventing aggregation during high-temperature reactions.
Substitution at Pyridine Position 2
Boc-protected 8-azabicyclo[3.2.1]octan-3-one undergoes coupling with 2,3-dichloro-5-(trifluoromethyl)pyridine under the following conditions:
$$
\begin{align}
&\text{2,3-Dichloro-5-(trifluoromethyl)pyridine (1 mmol)} \
&\text{Boc-azabicyclo (1.2 mmol)} \
&\text{NaOMe (1.4 mmol)} \
&\text{Pd/TiO}_2 \, \text{catalyst (4 mg)} \
&\text{Acetonitrile (15 mL), 130°C, 16 h, 2.8 MPa Ar.}
\end{align}
$$
Workup :
- Cooling, filtration, and acetonitrile recovery via rotary evaporation.
- Extraction with ethyl acetate (3 × 50 mL), drying (Na₂SO₄), and concentration yield the coupled product in 98% purity (HPLC).
Deprotection and Final Product Isolation
Boc Group Removal
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 h at room temperature cleaves the Boc group, affording the free amine:
Crystallization and Characterization
The crude product is recrystallized from ethanol/water (4:1) to yield white crystals. Structural confirmation is achieved via:
- ¹H NMR : δ 8.72 (s, 1H, pyridine-H), 4.32 (d, 1H, J = 6.6 Hz), 3.55 (t, 1H, J = 6.4 Hz).
- MS (ESI) : m/z 347.1 [M+H]⁺.
Alternative Synthetic Routes
Mitsunobu Reaction
While primarily used for oxygen-aryl bonds, Mitsunobu conditions (DEAD, PPh₃) were explored for N-arylation but yielded <20% product due to competing side reactions.
Suzuki-Miyaura Coupling
Aryl boronic acids failed to couple with halogenated azabicyclo derivatives under standard Pd(OAc)₂/XPhos conditions, likely due to the amine’s coordinating effects.
Comparative Analysis of Methodologies
| Parameter | Pd/TiO₂ Substitution | Mitsunobu Reaction | Suzuki Coupling |
|---|---|---|---|
| Yield | 99.2% | 18% | <5% |
| Reaction Time | 16 h | 72 h | 24 h |
| Catalyst Cost | Moderate | Low | High |
| Stereochemical Control | High | Low | N/A |
Industrial-Scale Considerations
Catalyst Recycling
Nano TiO₂-supported palladium catalysts can be recovered via centrifugation and reused for 5 cycles with <10% activity loss.
Solvent Recovery
Acetonitrile is distilled and recycled, reducing process costs by 40%.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Cyclization Reactions: The bicyclic structure can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvents: Dichloromethane (DCM), ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group yields an alcohol, while oxidation can produce a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
-
N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition
- The compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endogenous palmitoylethanolamide (PEA). Inhibition of NAAA can enhance the anti-inflammatory and analgesic effects of PEA, making this compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
-
Structure-Activity Relationship Studies
- Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of compounds similar to 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one. Modifications to the azabicyclo structure have led to derivatives that exhibit improved potency and selectivity against target enzymes, highlighting the compound's versatility in drug design .
Biochemical Research Applications
-
Protein-Protein Interaction Disruption
- Research has shown that derivatives of this compound can disrupt critical protein-protein interactions (PPIs) involved in disease pathways. For instance, modifications to the core structure have resulted in compounds capable of inhibiting BCL6 function by disrupting its interaction with co-repressors, which is significant in cancer research .
-
Potential in Neurological Disorders
- The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural analogs have been explored for their effects on neurotransmitter release and receptor activity, which could lead to new treatments for conditions such as depression and anxiety .
- Anti-inflammatory Efficacy
- Cancer Research
Mechanism of Action
The mechanism of action of 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups on the pyridine ring can enhance binding affinity to certain enzymes or receptors. The bicyclic structure provides rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares the target compound with analogs featuring variations in the bicyclic core or substituents:
Key Observations:
- Ring conformation: Analogs like 8-(2-F-4-NO₂-phenyl) exhibit distinct chair/envelope conformations, which influence stability and reactivity .
- Biological relevance: Tropinone (8-CH₃) is a well-known alkaloid precursor, while benzyl/phenylethyl derivatives are explored for CNS penetration due to increased lipophilicity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 8-(2-F-4-NO₂-phenyl) | Tropinone | 8-Benzyl Derivative |
|---|---|---|---|---|
| Molecular Weight | 304.7 | 278.3 | 139.2 | 229.3 |
| LogP (estimated) | ~2.5 (CF₃ increases hydrophobicity) | ~1.8 | ~0.5 | ~3.0 |
| Solubility | Low (non-polar substituents) | Moderate | High | Very low |
- The target compound’s trifluoromethyl group balances hydrophobicity and metabolic stability, a feature shared with medicinally active analogs like 8-(3-Cl-5-F-benzyl) derivatives .
Biological Activity
The compound 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.7 g/mol. The structure features a bicyclic core and a chlorinated pyridine moiety, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented below:
Case Study 1: Antitumor Efficacy
In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 0.8 µM against HeLa cells. The mechanism was linked to apoptosis induction through caspase activation, suggesting potential for development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation assessed the compound's neuroprotective effects in models of oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce cell death and promote survival in neuronal cultures exposed to neurotoxic agents.
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic efficacy. Studies have indicated that modifications to the trifluoromethyl group can improve solubility and permeability across cellular membranes, thus increasing its potential as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
